N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-4-8(3)11(9-6)5-7(2)10-12/h4,12H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSZXJUIBZVLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=NO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under controlled conditions. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine (or hydroxylamine), carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antipromastigote activity and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Molecular docking studies have shown that it can fit into specific pockets of target proteins, characterized by favorable binding free energy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine and related compounds:
Key Observations :
- Pyrazole-pyran hybrids (11a) exhibit hydrogen-bonding capacity via amino and hydroxy groups .
- Stability: Sulfones (e.g., 16a) are generally more stable than hydroxylamines due to the electron-withdrawing sulfonyl group. Hydrazonoyl chlorides (14n) are prone to hydrolysis .
Economic and Commercial Considerations
sc-353270 is priced lower than bulkier azoles (e.g., sc-350156 at $487/1 g), suggesting simpler synthesis or higher commercial availability. However, its cost exceeds simpler pyrazole derivatives like sc-350662 ($188/250 mg), likely due to the hydroxylamine group’s specialized applications .
Biological Activity
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and as a modulator of autophagy. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
The molecular formula for this compound is C8H15N3O. The compound features a hydroxylamine functional group attached to a pyrazole derivative, which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several key biological activities of compounds related to this compound:
- Anticancer Activity : Compounds derived from 3,5-dimethylpyrazole have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells . These compounds were shown to reduce mTORC1 activity and enhance autophagy, indicating a potential mechanism for their anticancer effects.
- Autophagy Modulation : The modulation of autophagic pathways has been observed in studies involving pyrazole derivatives. Specifically, the accumulation of LC3-II protein and abnormal LC3 punctae were noted when these compounds were tested under starvation conditions, suggesting interference with autophagic flux .
Study 1: Anticancer Efficacy
A study synthesized various 1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime ester derivatives to evaluate their cytotoxic effects against neuroblastoma and fibroblast cell lines. The results indicated that several compounds exhibited approximately 50–60% inhibition against SH-SY5Y neuroblastoma cells at 100 μM concentrations while showing minimal toxicity towards healthy fibroblast cells .
Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. The study identified that modifications in the pyrazole ring significantly influenced the antiproliferative activity and metabolic stability of these compounds .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Antiproliferative | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy induction |
| 1-(2-naphthyl)-2-(3,5-dimethyl-pyrazol-1-yl)ethanone | Cytotoxicity | SH-SY5Y | 100 | Selective toxicity towards cancer cells |
| Various oxime ester derivatives | Cytotoxicity | L929 (Fibroblast) | >100 | Minimal toxicity towards healthy cells |
Q & A
Q. Table 1: Example Crystallographic Parameters ()
| Parameter | Value (Ir Complex) | Value (Cu Complex) |
|---|---|---|
| Space group | P21/c | P21/c |
| a (Å) | 10.1271 | 13.365 |
| b (Å) | 19.1711 | 7.8602 |
| c (Å) | 14.3154 | 23.404 |
| β (°) | - | 102.315 |
| V (ų) | 2402.1 | 2402.1 |
What strategies address data discrepancies in crystallographic refinement using SHELX?
Advanced Research Question
Discrepancies in SHELX refinement (e.g., high R-factors, residual electron density) arise from disordered solvent, twinning, or incorrect space group assignment. Mitigation strategies include:
- Twinned Data : Use the TWIN and BASF commands in SHELXL to model twin domains ().
- Disordered Solvent : Apply SQUEEZE (PLATON) to mask unmodeled electron density.
- Validation Tools : Cross-check with CIF validation reports (IUCr standards) and ADDSYM (check for missed symmetry).
- High-Resolution Data : Ensure redundancy (≥4) and completeness (>95%) to reduce noise ().
How can researchers analyze ligand coordination behavior in metal complexes derived from this compound?
Advanced Research Question
The compound acts as a bidentate ligand via its pyrazole-N and hydroxylamine-O atoms. Experimental approaches include:
- Magnetic Susceptibility : Determine metal oxidation states (e.g., Cu(II) in ).
- UV-Vis Spectroscopy : Identify d-d transitions (e.g., λ ≈ 600 nm for octahedral Cu(II); ).
- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond distances (e.g., Ir–N ≈ 2.05 Å; ).
- DFT Calculations : Optimize coordination geometries (e.g., using Gaussian09) and compare with SCXRD data ().
How do steric and electronic effects of the 3,5-dimethylpyrazole group influence reactivity?
Advanced Research Question
The 3,5-dimethyl groups:
- Steric Effects : Shield the pyrazole-N, directing reactivity to the hydroxylamine moiety (e.g., selective alkylation; ).
- Electronic Effects : Electron-donating methyl groups enhance pyrazole basicity, stabilizing metal complexes (e.g., Ir(III) in ).
- Comparative Studies : Replace with bulkier groups (e.g., tert-butyl) and monitor changes in reaction rates (kinetics) or coordination stability (thermogravimetric analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
